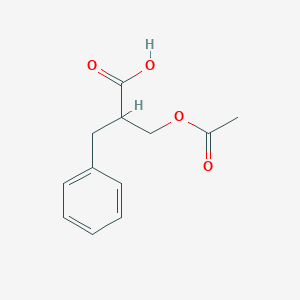

3-Acetoxy-2-benzylpropanoic acid

Beschreibung

3-Acetoxy-2-benzylpropanoic acid is an ester derivative of propanoic acid featuring an acetoxy group at the third carbon and a benzyl substituent at the second carbon. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity due to the ester and aromatic groups, which may influence its solubility and reactivity. Historically, it has been utilized in research and industrial applications, though its production status is currently listed as "discontinued" by suppliers like CymitQuimica .

Eigenschaften

IUPAC Name |

2-(acetyloxymethyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLOIFZEDYSEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268294 | |

| Record name | α-[(Acetyloxy)methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187610-68-0 | |

| Record name | α-[(Acetyloxy)methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187610-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(Acetyloxy)methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2-benzylpropanoic acid typically involves the esterification of 2-benzylpropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-Benzylpropanoic acid+Acetic anhydride→3-Acetoxy-2-benzylpropanoic acid+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetoxy-2-benzylpropanoic acid can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-benzylpropanoic acid and acetic acid.

Oxidation: The benzyl group can be oxidized to form a carboxylic acid derivative.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-Benzylpropanoic acid and acetic acid.

Oxidation: Benzyl carboxylic acid derivatives.

Substitution: Various substituted propanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-Acetoxy-2-benzylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Acetoxy-2-benzylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active benzylpropanoic acid moiety, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-(2-Hydroxy-3-Isopropylaminopropoxy)phenylacetic Acid

- Functional Groups : Hydroxy, amine, ether, and acetic acid.

- Molecular Weight : 267.32 g/mol .

- Applications: A metabolite of beta-blockers (e.g., atenolol and metoprolol), indicating relevance in pharmaceutical research and drug metabolism studies.

- Key Differences: The presence of an amine and hydroxy group enhances hydrogen-bonding capacity, increasing water solubility compared to the ester-dominated 3-acetoxy-2-benzylpropanoic acid.

Acetic Acid, (3-Methoxy-2-Propoxyphenyl)-, 2-Benzylhydrazide

- Functional Groups : Hydrazide, methoxy, propoxy, and acetic acid.

- Key Differences: The hydrazide group introduces nucleophilic reactivity, enabling conjugation with carbonyl compounds (e.g., forming hydrazones). This contrasts with the hydrolytic susceptibility of the ester group in the target compound. Limited data on its applications suggest niche uses in specialty organic synthesis .

3-(5-Bromo-2-Methoxyphenyl)propanoic Acid

- Functional Groups: Bromo, methoxy, and propanoic acid.

- Applications : Widely available in research quantities, this compound is employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromo substituent, which serves as a leaving group. Its carboxylic acid group enhances polarity compared to the ester-containing target compound .

Data Table: Comparative Overview

Detailed Research Findings

Reactivity and Stability

- This compound: The ester group renders it prone to hydrolysis under acidic or basic conditions, yielding 3-hydroxy-2-benzylpropanoic acid. This instability may have contributed to its discontinuation, as esters with higher hydrolytic resistance (e.g., aryl esters) are often preferred in industrial settings .

- 3-(5-Bromo-2-Methoxyphenyl)propanoic Acid: The bromo substituent enhances electrophilicity, enabling participation in palladium-catalyzed reactions. Its methoxy group provides steric and electronic modulation, making it a versatile building block in medicinal chemistry .

Pharmacological Relevance

- 4-(2-Hydroxy-3-Isopropylaminopropoxy)phenylacetic Acid: As a beta-blocker metabolite, it is critical in pharmacokinetic studies. Its amine group facilitates interactions with biological targets, contrasting with the non-pharmacological ester functionality of the target compound .

Biologische Aktivität

3-Acetoxy-2-benzylpropanoic acid is a compound of significant interest in biochemical research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both an acetoxy group and a benzyl group, which contribute to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including hydrolysis, oxidation, and substitution, which can yield different biologically active derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can be hydrolyzed to release acetic acid and the active benzylpropanoic acid moiety. This active form may interact with various biological targets, influencing enzyme activity and potentially modulating biochemical pathways.

Key Mechanisms:

- Hydrolysis : Converts the compound into 2-benzylpropanoic acid and acetic acid, which may possess distinct biological activities.

- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites or receptor binding sites, potentially altering their function.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Acaricidal Activity : A study evaluated a series of 3-aryl propionic acid esters for acaricidal activity against Psoroptes cuniculi, showing that derivatives similar to this compound exhibited significant mortality rates in mites, suggesting potential use in pest control .

- Cytotoxicity : Preliminary studies indicate that compounds related to this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential in drug development.

Study on Acaricidal Activity

In a systematic investigation of acaricidal properties, various derivatives were tested against P. cuniculi. Among the compounds evaluated, those structurally related to this compound demonstrated mortality rates exceeding those of standard treatments like ivermectin at similar concentrations (0.25 mg/mL) .

| Compound | Mortality Rate (%) | Concentration (mg/mL) |

|---|---|---|

| Ivermectin | 68.3 | 0.25 |

| Compound A | >66 | 0.25 |

| Compound B | ≥96 | 0.25 |

Cytotoxicity Assessment

While direct studies on the cytotoxic effects of this compound are sparse, related compounds have shown weak inhibitory activity against cancer cell lines such as Raji and AGZY cells . This suggests that further exploration into the cytotoxic potential of this compound could yield promising results.

Research Applications

This compound is utilized in various fields:

- Organic Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.

- Biological Studies : Investigated for understanding the effects of acetoxy and benzyl groups on biological activity.

- Pharmaceutical Development : Explored as a precursor for drug development due to its potential therapeutic properties .

Q & A

Q. How is isotope-labeled this compound synthesized for metabolic pathway tracing?

- Methodological Answer : Incorporate ¹³C or ²H isotopes at the acetate or benzyl positions via labeled precursors (e.g., ¹³C-acetic anhydride). Purify using semi-preparative HPLC and confirm isotopic enrichment via high-resolution mass spectrometry (HRMS) or NMR isotope shift analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.